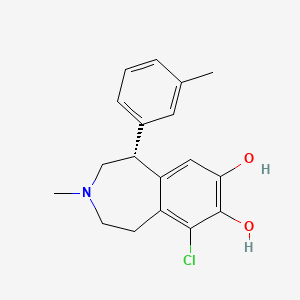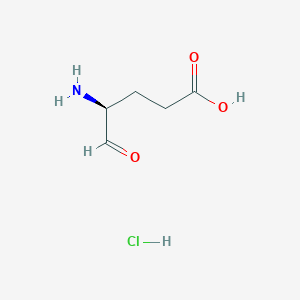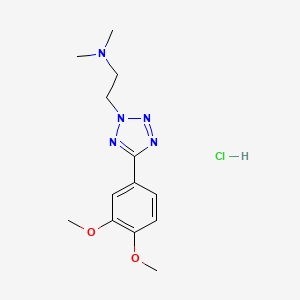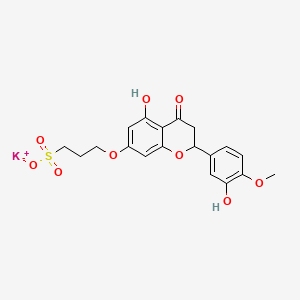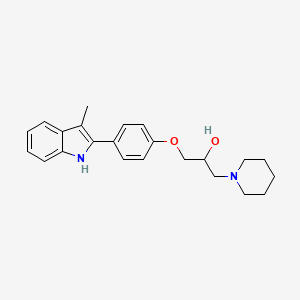
alpha-((4-(3-Methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperidineethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-((4-(3-Methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperidineethanol is a complex organic compound that features an indole moiety, a phenoxy group, and a piperidine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((4-(3-Methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperidineethanol typically involves multiple steps. One common approach starts with the preparation of the indole derivative. The indole nucleus can be synthesized through Fischer indole synthesis, which involves the cyclization of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst .
The next step involves the formation of the phenoxy group. This can be achieved through a nucleophilic aromatic substitution reaction where a phenol reacts with a halogenated aromatic compound under basic conditions .
Finally, the piperidine ring is introduced through a nucleophilic substitution reaction where a piperidine derivative reacts with the intermediate compound formed in the previous steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-((4-(3-Methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperidineethanol can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
Alpha-((4-(3-Methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperidineethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of alpha-((4-(3-Methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperidineethanol involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological targets, including enzymes and receptors, leading to modulation of their activity. The phenoxy group and piperidine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Alpha-((4-(3-Methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperidineethanol can be compared with other similar compounds, such as:
Indole derivatives: Compounds like indomethacin and ethodolac, which also contain the indole nucleus and exhibit anti-inflammatory properties.
Phenoxy derivatives: Compounds like phenoxyacetic acid, which are used as herbicides and plant growth regulators.
Piperidine derivatives: Compounds like piperidine itself, which is used as a precursor in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its combination of these three functional groups, which may result in unique biological activities and applications .
Propiedades
Número CAS |
88737-50-2 |
|---|---|
Fórmula molecular |
C23H28N2O2 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
1-[4-(3-methyl-1H-indol-2-yl)phenoxy]-3-piperidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C23H28N2O2/c1-17-21-7-3-4-8-22(21)24-23(17)18-9-11-20(12-10-18)27-16-19(26)15-25-13-5-2-6-14-25/h3-4,7-12,19,24,26H,2,5-6,13-16H2,1H3 |
Clave InChI |
UNJZUJBYGAISBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=CC=CC=C12)C3=CC=C(C=C3)OCC(CN4CCCCC4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


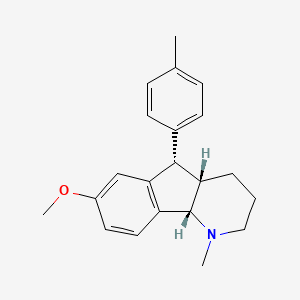

![(2R)-2-[3-[3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]phenoxy]butanoic acid;dihydrate](/img/structure/B15187329.png)

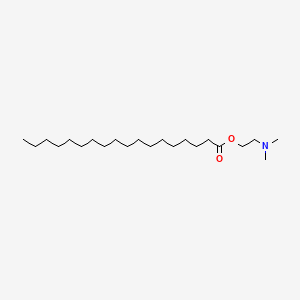
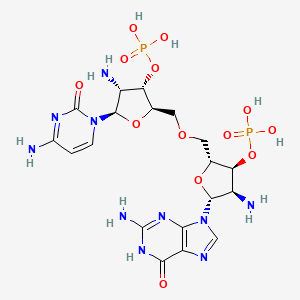
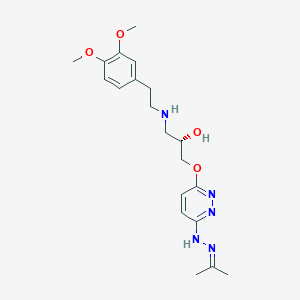
![5-methyl-1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione](/img/structure/B15187361.png)
